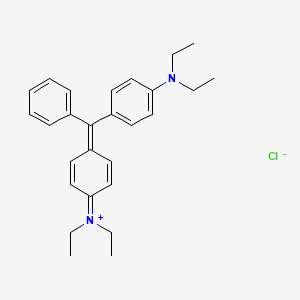
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride is a synthetic organic compound known for its vibrant color and use as a dye. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride typically involves the condensation of 4-(Diethylamino)benzaldehyde with 4-(Diethylamino)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Hydroxide or cyanide substituted products.
Scientific Research Applications
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride is widely used in scientific research due to its fluorescent properties. It is used as a dye in various biological staining techniques, allowing researchers to visualize cellular components under a microscope. Additionally, it is employed in the development of sensors and probes for detecting specific ions or molecules in chemical and biological systems.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular components. Its fluorescent properties allow it to bind to specific molecules within cells, making them visible under fluorescent microscopy. The molecular targets and pathways involved include binding to nucleic acids and proteins, which helps in the visualization of cellular structures and processes.
Comparison with Similar Compounds
Similar Compounds
- **(4-(Dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium chloride
- **(4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium chloride
Uniqueness
Compared to similar compounds, (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride exhibits unique fluorescent properties, making it particularly useful in applications requiring high sensitivity and specificity in detecting and visualizing biological molecules.
Biological Activity
The compound (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride (CAS Number: 76994-37-1) is a quaternary ammonium salt with potential biological applications. Its unique structure, featuring a diethylamino group and a cyclohexadiene moiety, suggests possible interactions in biological systems that merit investigation.
The molecular formula of the compound is C27H33ClN2, with a molecular weight of approximately 444.608 g/mol. The compound exhibits a logP value of 4.71020, indicating its lipophilicity, which is significant for membrane permeability and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C27H33ClN2 |
| Molecular Weight | 444.608 g/mol |
| LogP | 4.71020 |
| CAS Number | 76994-37-1 |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The diethylamino group may facilitate binding to various biological targets, potentially influencing cellular signaling pathways or acting as an inhibitor or modulator of enzymatic activities.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. A study examining related diethylamino derivatives demonstrated effectiveness against various bacterial strains, suggesting that the target compound may also possess similar properties .
Cytotoxicity Studies
Cytotoxicity assays have shown that quaternary ammonium compounds can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have been reported to inhibit cell proliferation in human cancer cells by triggering apoptotic pathways. Further studies are required to elucidate the specific mechanisms through which this compound exerts cytotoxic effects .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a structurally related diethylamino compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, supporting the hypothesis that the target compound may have potential as an anticancer agent.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar ammonium salts against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting that the target compound could be effective against these pathogens.
Properties
CAS No. |
3571-36-6 |
|---|---|
Molecular Formula |
C27H33N2.Cl C27H33ClN2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C27H33N2.ClH/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;/h9-21H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YQRUDCCTRRXVAB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















